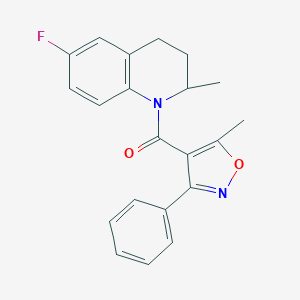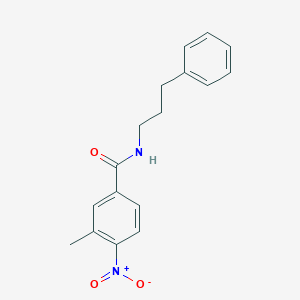![molecular formula C16H14N2O2 B277364 1-[4-(1H-ベンゾイミダゾール-2-イルメトキシ)フェニル]エタノン CAS No. 380644-81-5](/img/structure/B277364.png)
1-[4-(1H-ベンゾイミダゾール-2-イルメトキシ)フェニル]エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it is used in the development of fluorescent dyes and photosensitizing compounds .
作用機序
Target of Action
The primary target of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
The compound interacts with COX through a process known as molecular docking . The docking of the compound with COX showed a free energy of -5.26 kcal/mol, indicating a strong interaction . This interaction can inhibit the activity of COX, thereby reducing the production of prostaglandins.
Pharmacokinetics
The compound’s molecular weight of 26629 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of the compound’s action is a potential reduction in inflammation and pain due to the inhibition of prostaglandin production . This makes the compound a potential candidate for the development of new anti-inflammatory drugs.
生化学分析
Biochemical Properties
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its use .
Metabolic Pathways
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments .
Subcellular Localization
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its activity and function within the cell .
準備方法
The synthesis of 1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized yields and purity.
化学反応の分析
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce corresponding alcohols or amines .
類似化合物との比較
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone is unique due to its specific structure and functional groups. Similar compounds include 4-(1H-benzimidazol-2-yl)benzaldehyde and 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . These compounds share the benzimidazole core but differ in their substituents, leading to variations in their chemical properties and biological activities .
特性
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)12-6-8-13(9-7-12)20-10-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDXHPXLNPMPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
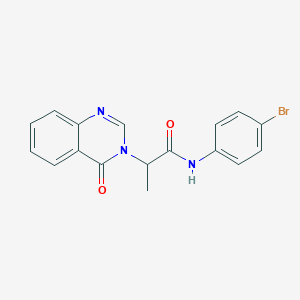
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
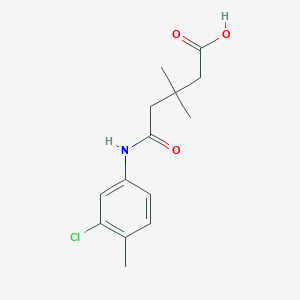
![4-BROMO-1-METHYL-N-[3-(MORPHOLINOMETHYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B277304.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)
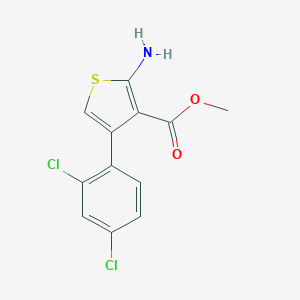
![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)


